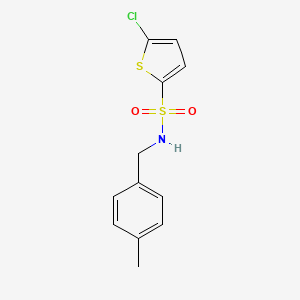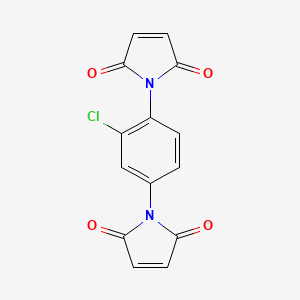
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H13ClN2O2S2, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has been found to have a variety of scientific research applications. One area of research where this compound has been studied extensively is in the field of cancer research. Studies have shown that 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Another area of research where this compound has been studied is in the field of neuroscience. Studies have shown that 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has neuroprotective effects and can help to prevent neuronal damage in conditions such as stroke and traumatic brain injury.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the protection of neurons from damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, studies have shown that this compound can also help to reduce inflammation, lower blood pressure, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying cancer or neuroscience.
However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.
Zukünftige Richtungen
There are many future directions for research on 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide. One area of research that is currently being explored is the development of new analogs of this compound that may have improved anti-cancer or neuroprotective activity.
Another area of research is the use of 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, researchers are exploring the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-cancer and neuroprotective activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many future directions for research that could lead to the development of new and improved therapies for a variety of diseases.
Synthesemethoden
The synthesis method for 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzamide with 4-methylbenzyl chloride and thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9-2-4-10(5-3-9)8-14-18(15,16)12-7-6-11(13)17-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXEFCBLUZJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-thiophene-2-sulfonic acid 4-methyl-benzylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)


![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)
![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)

